molecular formula C27H43NO6 B12962465 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid

21-(4-Nitrophenoxy)-21-oxohenicosanoic acid

Cat. No.: B12962465
M. Wt: 477.6 g/mol
InChI Key: IEBBKXRFHKJOOQ-UHFFFAOYSA-N
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Description

21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is a synthetic organic compound characterized by the presence of a long aliphatic chain with a terminal carboxylic acid group and a nitrophenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid typically involves a multi-step process. One common method includes the following steps:

    Preparation of 4-Nitrophenol: This can be achieved through the nitration of phenol using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of 4-Nitrophenoxyalkane: The 4-nitrophenol is then reacted with a suitable alkyl halide (e.g., 1-bromoheptadecane) in the presence of a base such as potassium carbonate to form the 4-nitrophenoxyalkane.

    Oxidation: The resulting 4-nitrophenoxyalkane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to introduce the carboxylic acid group, yielding this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

21-(4-Nitrophenoxy)-21-oxohenicosanoic acid can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group is replaced by other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles.

    Esterification: Methanol and sulfuric acid as a catalyst.

Major Products

    Reduction: 21-(4-Aminophenoxy)-21-oxohenicosanoic acid.

    Substitution: Various substituted phenoxy derivatives.

    Esterification: Methyl 21-(4-nitrophenoxy)-21-oxohenicosanoate.

Scientific Research Applications

21-(4-Nitrophenoxy)-21-oxohenicosanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of novel materials, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of 21-(4-Nitrophenoxy)-21-oxohenicosanoic acid depends on its specific application. For instance, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The nitrophenoxy group can interact with various molecular targets, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenoxyacetic acid: Similar structure but with a shorter aliphatic chain.

    4-Nitrophenoxybutanoic acid: Another analog with a different chain length.

    4-Nitrophenoxydecanoic acid: A compound with a medium-length aliphatic chain.

Uniqueness

21-(4-Nitrophenoxy)-21-oxohenicosanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties. This makes it suitable for applications where longer chain lengths are advantageous, such as in the development of surfactants and polymers with specific characteristics.

Properties

Molecular Formula

C27H43NO6

Molecular Weight

477.6 g/mol

IUPAC Name

21-(4-nitrophenoxy)-21-oxohenicosanoic acid

InChI

InChI=1S/C27H43NO6/c29-26(30)18-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-19-27(31)34-25-22-20-24(21-23-25)28(32)33/h20-23H,1-19H2,(H,29,30)

InChI Key

IEBBKXRFHKJOOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCCCCCCCCCCCCCCCCCC(=O)O

Origin of Product

United States

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